molecular formula C20H24N4O4S B11277028 1-[5-Butanoyl-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one

1-[5-Butanoyl-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one

Cat. No.: B11277028
M. Wt: 416.5 g/mol
InChI Key: AQJOQKVAHHNMOC-UHFFFAOYSA-N
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Description

1-[5-Butanoyl-6-(3,4-dimethoxyphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one, often referred to as “compound X” , is a heterocyclic compound with a complex structure. Let’s break it down:

  • The core scaffold consists of a triazolo-thiadiazine fusion, combining two pharmaceutically active moieties: triazole and thiadiazine.
  • This compound’s unique three-dimensional arrangement allows it to interact with various biological targets.

Preparation Methods

Synthetic Routes:: Several synthetic strategies exist for preparing this compound. One notable approach involves the reaction of Schiff’s bases (formed from 5-substituted 4-amino-1,2,4-triazole-3-thiols) with appropriate benzaldehydes in acetic acid. Ethyl chloroacetate is then used to form the desired product .

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity:: Compound X undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Major Products:: The specific products formed depend on the reaction conditions. For instance, oxidation may yield carboxylic acid derivatives, while reduction could lead to alcohols or amines.

Scientific Research Applications

Compound X finds applications across various fields:

    Chemistry: As a building block for designing novel compounds.

    Biology: Studied for its potential as enzyme inhibitors or antimicrobial agents.

    Medicine: Investigated for its anticancer, analgesic, and anti-inflammatory properties.

    Industry: Used as a synthetic intermediate.

Mechanism of Action

The exact mechanism by which compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Properties

Molecular Formula

C20H24N4O4S

Molecular Weight

416.5 g/mol

IUPAC Name

1-[5-butanoyl-6-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one

InChI

InChI=1S/C20H24N4O4S/c1-5-7-14(25)19-18(13-9-10-15(27-3)16(11-13)28-4)24(17(26)8-6-2)23-12-21-22-20(23)29-19/h9-12H,5-8H2,1-4H3

InChI Key

AQJOQKVAHHNMOC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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